[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride
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Overview
Description
[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride is a complex organic compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol . This compound is characterized by its unique hexahydrofurofuran ring structure, which is fused with a methanesulfonyl chloride group. It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexahydrofurofuran ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the methanesulfonyl chloride group: The hexahydrofurofuran intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Chemical Reactions Analysis
[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include bases like triethylamine and nucleophiles such as amines or alcohols. The major products formed depend on the specific nucleophile and reaction conditions employed.
Scientific Research Applications
[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological studies: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material science: It is used in the preparation of functionalized materials with specific properties for various industrial applications.
Mechanism of Action
The mechanism of action of [(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride primarily involves its reactivity as an electrophile. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Methanesulfonyl chloride: A simpler compound with similar reactivity but lacking the hexahydrofurofuran ring structure.
Benzenesulfonyl chloride: Another sulfonyl chloride derivative with a benzene ring, used in similar applications but with different reactivity and properties.
The uniqueness of this compound lies in its fused ring structure, which imparts specific steric and electronic properties that can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c8-13(9,10)4-6-1-5-2-11-3-7(5)12-6/h5-7H,1-4H2/t5-,6?,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGDWDXNVSASHM-UYMSWOSGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2OC1CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2OC1CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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